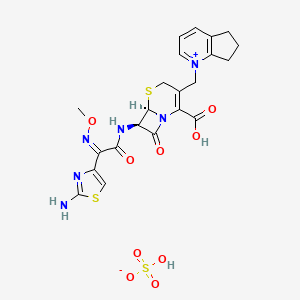

cefpirome sulfate

Description

Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24N6O9S3 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |

InChI Key |

RKTNPKZEPLCLSF-QHBKFCFHSA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |

Origin of Product |

United States |

Foundational & Exploratory

Cefpirome Sulfate's Mechanism of Action on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1] Its efficacy stems from the targeted inhibition of bacterial cell wall synthesis, an essential process for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the critical pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of this potent antimicrobial agent.

Introduction to this compound and Bacterial Cell Wall Synthesis

Cefpirome is a parenteral fourth-generation cephalosporin distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria.[1] Like other β-lactam antibiotics, its primary mode of action is the disruption of the final stages of peptidoglycan biosynthesis. Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptide chains, forms the rigid bacterial cell wall that protects the bacterium from osmotic lysis. The enzymes responsible for the crucial cross-linking of these peptide chains are known as penicillin-binding proteins (PBPs).[1]

The Core Mechanism: Inhibition of Penicillin-Binding Proteins (PBPs)

The bactericidal activity of this compound is a direct consequence of its covalent and essentially irreversible binding to the active site of various PBPs.[1] This binding inactivates the transpeptidase function of these enzymes, which is vital for the cross-linking of the peptide side chains of the peptidoglycan strands.[1][2] The inhibition of this process leads to the formation of a defective, weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1]

Cefpirome exhibits a high affinity for multiple PBPs, which contributes to its potent and broad-spectrum activity.[1] Notably, its primary target has been identified as PBP 3 in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3] In the case of methicillin-resistant Staphylococcus aureus (MRSA), cefpirome demonstrates a primary affinity for PBPs 1 and 2.

The chemical structure of cefpirome also confers stability against many common plasmid- and chromosomally-mediated β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[1]

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of cefpirome's interaction with PBPs can be quantified through various metrics, including the 50% inhibitory concentration (IC50) and the Minimum Inhibitory Concentration (MIC).

Table 1: Cefpirome IC50 Values for Penicillin-Binding Proteins

| Bacterial Species | Strain | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Escherichia coli | K-12 | PBP 1a | >25 |

| PBP 1b | >25 | ||

| PBP 2 | 4.0 | ||

| PBP 3 | 0.4 | ||

| PBP 4 | >25 | ||

| PBP 5/6 | >25 | ||

| Pseudomonas aeruginosa | SC8329 | PBP 1a | >25 |

| PBP 1b | >25 | ||

| PBP 2 | >25 | ||

| PBP 3 | <0.0025 | ||

| PBP 4 | >25 | ||

| PBP 5 | >25 |

Data sourced from a comparative study of extended-spectrum cephalosporins.[3]

Table 2: Cefpirome Minimum Inhibitory Concentration (MIC) Data for Selected Pathogens

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Enterobacteriaceae | ≤0.5 | ≤0.5 |

| Haemophilus influenzae | ≤0.5 | ≤0.5 |

| Neisseria spp. | ≤0.5 | ≤0.5 |

| Pseudomonas aeruginosa | 8 | 8 |

| Staphylococcus aureus (methicillin-susceptible) | 2 | 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 (at 24h), 32 (at 48h) | - |

MIC data compiled from various in vitro studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefpirome is determined using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method:

-

Preparation of Cefpirome Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.

Agar Dilution Method:

-

Plate Preparation: Prepare a series of Mueller-Hinton agar plates containing serial twofold dilutions of this compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of cefpirome that prevents visible growth on the agar surface.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of cefpirome for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline). c. Lyse the cells using sonication or a French press. d. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competitive Binding Reaction: a. Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for binding. b. Add a constant, saturating concentration of a labeled penicillin, either radiolabeled ([³H]benzylpenicillin) or fluorescently labeled (e.g., BOCILLIN™ FL Penicillin). This will bind to any PBPs not already occupied by cefpirome. c. Incubate for an additional period to allow the labeled penicillin to bind.

3. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. For radiolabeled penicillin: Perform fluorography by exposing the gel to X-ray film. d. For fluorescently labeled penicillin: Visualize the labeled PBPs using a fluorescence gel imager. e. Quantify the band intensities for each PBP at different cefpirome concentrations using densitometry. f. The IC50 value is determined as the concentration of cefpirome that reduces the binding of the labeled penicillin by 50%.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Caption: Figure 1: Bacterial Peptidoglycan Synthesis and Inhibition by Cefpirome.

Caption: Figure 2: Experimental Workflow for Competitive PBP Binding Assay.

Conclusion

This compound's potent bactericidal activity is unequivocally linked to its ability to inhibit bacterial cell wall synthesis through the targeted inactivation of penicillin-binding proteins. Its high affinity for multiple PBPs, particularly PBP 3 in Gram-negative bacteria and PBPs 1 and 2 in MRSA, underscores its broad-spectrum efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of cefpirome and to inform the development of novel antimicrobial agents targeting the essential peptidoglycan biosynthesis pathway.

References

chemical structure and properties of cefpirome sulfate

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic and pharmacodynamic profiles of this compound. In addition, it offers detailed experimental protocols for its analysis and evaluation, intended to serve as a valuable resource for professionals engaged in antimicrobial research and drug development.

Chemical Structure and Properties

Cefpirome is a semi-synthetic cephalosporin characterized by a 3'-pyridinium moiety, which enhances its stability against many β-lactamases and facilitates its penetration across the outer membrane of Gram-negative bacteria. It is commercially available as a sulfate salt.

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound should be included here if possible, but as a text-based AI, I will proceed with a detailed description)

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | References |

| Molecular Formula | C22H22N6O5S2·H2SO4 | [2][3] |

| Molecular Weight | 612.66 g/mol | [2][3][4] |

| CAS Number | 98753-19-6 | [2][5] |

| Appearance | White to pale yellowish-white crystalline powder | [6] |

| Melting Point | 198-202 °C (with decomposition) | [5] |

| Solubility | Soluble in water and DMSO | [5][7] |

| pKa | ~1.62, 3.11, 11.15 | [8] |

| Optical Rotation | [α]D20 = -27° to -33° | [6] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[9] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[6]

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

Cefpirome is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. It is notably stable against many chromosomally and plasmid-mediated β-lactamases.

In Vitro Activity

The following table summarizes the in vitro activity of cefpirome against various clinically relevant bacterial isolates, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |

| Gram-Positive Aerobes | ||||

| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 4 | 1 | 2 | [10] |

| Streptococcus pneumoniae | ≤0.06 - 2 | 0.12 | 0.5 | |

| Enterococcus faecalis | 2 - 128 | 16 | 64 | [5] |

| Gram-Negative Aerobes | ||||

| Escherichia coli | ≤0.03 - 8 | 0.12 | 0.5 | [10] |

| Klebsiella pneumoniae | 0.032 - 0.125 | 0.06 | 0.125 | [9] |

| Enterobacter cloacae | ≤0.06 - 16 | 0.25 | 4 | |

| Pseudomonas aeruginosa | 0.25 - 64 | 4 | 16 | [10] |

| Haemophilus influenzae | ≤0.03 - 0.25 | 0.06 | 0.12 | [10] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

The pharmacokinetic parameters of cefpirome have been well-characterized and are summarized below.

| Parameter | Value | References |

| Bioavailability (IM) | >90% | [4] |

| Protein Binding | ~10% | [4] |

| Volume of Distribution (Vd) | 17.7 - 21.3 L | [3][5] |

| Elimination Half-life (t½) | 1.7 - 2.3 hours | [3][7] |

| Excretion | Primarily renal (approx. 80% as unchanged drug) | [4] |

Pharmacodynamic Properties

The key pharmacodynamic parameter for β-lactam antibiotics, including cefpirome, is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) for the infecting pathogen. A T>MIC of 40-50% of the dosing interval is generally considered necessary for bactericidal activity. For a 2g dose of cefpirome administered every 12 hours in patients with normal renal function, drug concentrations remain above an MIC of ≤2 µg/mL for the entire dosing interval.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Objective: To determine the purity of this compound and to quantify the parent drug and its degradation products in stability studies.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 12 mM, pH adjusted)

-

This compound reference standard

-

High-purity water

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 270 nm.[3]

-

Column Temperature: 30 °C.[3]

-

Injection Volume: 10 µL.[3]

Procedure:

-

Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay.

-

Forced Degradation Studies (for stability-indicating method):

-

Acid Hydrolysis: Treat the drug substance with a dilute acid (e.g., 0.1 M HCl) at room temperature.

-

Base Hydrolysis: Treat the drug substance with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

-

Photodegradation: Expose the drug substance solution to UV light.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the purity of this compound or the extent of degradation by comparing the peak areas of the analyte in the sample chromatograms to those in the standard chromatograms.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for MIC determination by broth microdilution.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

This compound

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial isolates to be tested

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the cefpirome dilutions with the prepared bacterial inoculum.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37 °C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound remains a significant fourth-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its chemical structure confers stability against many β-lactamases, making it a valuable therapeutic option for a variety of infections. This technical guide has provided a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with this important antibiotic.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antibiotic activities of cefpirome against fresh clinical isolates resistant to multiple drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

Synthesis and Purification of Cefpirome Sulfate: A Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cefpirome sulfate for laboratory use. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of the key processes involved in obtaining high-purity this compound.

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] For research and development purposes, a reliable laboratory-scale synthesis and purification protocol is essential to ensure a consistent and high-purity supply of the active pharmaceutical ingredient. This document outlines two primary synthetic routes starting from readily available precursors: 7-aminocephalosporanic acid (7-ACA) and cefotaxime. Additionally, it details the purification and characterization methods necessary to obtain this compound suitable for laboratory and preclinical studies.

Synthesis of this compound

Two common synthetic pathways for the laboratory preparation of this compound are presented below. Both methods involve the formation of the cefpirome nucleus followed by salt formation with sulfuric acid.

Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

This route involves the protection of the amino and carboxyl groups of 7-ACA, followed by the introduction of the 2,3-cyclopentenopyridine side chain at the C-3 position to form the intermediate 7-amino-3-[(2,3-cyclopentenopyridine)-1-methyl]cephalosporanic acid (7-ACP). Subsequent acylation of the C-7 amino group and final salt formation yields this compound.[2]

Diagram of the Synthesis Pathway from 7-ACA:

Caption: Synthesis of this compound from 7-ACA.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound starting from 7-ACA is provided in the following tables.

Table 1: Synthesis of 7-ACP from 7-ACA [2]

| Step | Procedure | Reagents and Solvents | Reaction Conditions |

| 1. Protection | In a three-necked flask, suspend 7-ACA (0.05 mol) in dichloromethane (100 ml). | 7-ACA, Dichloromethane | - |

| 2. Silylation | Add hexamethyldisilazane (0.12 mol) dropwise to the suspension with stirring. | Hexamethyldisilazane | 15°C, 50 min |

| 3. Quaternary Salt Reaction | Add a solution of the pre-formed quaternary ammonium salt of 2,3-cyclopentenopyridine and trimethylsilyl iodide to the reaction mixture. | Quaternary ammonium salt | 5°C, 1.5 h |

| 4. Deprotection & Precipitation | Slowly add the reaction mixture to a cooled (0°C) solution of concentrated hydrochloric acid (56 ml) in DMF (100 ml). After 30 min, add water (50 ml), stir for 20 min, and then add acetone (500 ml) to precipitate the product. | Concentrated HCl, DMF, Water, Acetone | 0°C to room temperature |

| 5. Isolation | Filter the precipitate, wash with an aqueous acetone solution and then with acetone. Dry under vacuum. | Aqueous Acetone, Acetone | 40°C |

Table 2: Synthesis of this compound from 7-ACP [3]

| Step | Procedure | Reagents and Solvents | Reaction Conditions |

| 1. Acylation | In a reaction vessel, mix 7-ACP and AE active ester in a mixture of DMF and water. | 7-ACP, AE Active Ester, DMF, Water | -10°C to 10°C |

| 2. pH Adjustment | Adjust the pH of the solution to between 6.0 and 9.5 to facilitate the acylation reaction. | - | - |

| 3. Salt Formation | To the resulting cefpirome solution, add sulfuric acid. | Sulfuric Acid (1 mol/L to 10 mol/L) | Room temperature |

| 4. Crystallization | Add acetone to the solution to induce crystallization of this compound. | Acetone | Stir for 4 hours, then cool to <10°C |

| 5. Isolation | Filter the crystals, wash with acetone, and dry under vacuum. | Acetone | 45°C |

Quantitative Data:

| Stage | Product | Yield | Purity | Reference |

| Synthesis from 7-ACA | 7-ACP | 79.40% | 90.16% | [2] |

| Acylation and Salt Formation | This compound | 84% | >99% | [3] |

Synthesis from Cefotaxime

An alternative route utilizes the commercially available cephalosporin, cefotaxime, as the starting material. This method involves a substitution reaction to introduce the 2,3-cyclopentenopyridine moiety, followed by salt formation.[4]

Diagram of the Synthesis Pathway from Cefotaxime:

Caption: Synthesis of this compound from Cefotaxime.

Experimental Protocol:

Table 3: Synthesis of this compound from Cefotaxime [4]

| Step | Procedure | Reagents and Solvents | Reaction Conditions |

| 1. Substitution | Dissolve cefotaxime in a mixed solvent of an organic solvent (e.g., acetone, acetonitrile, or dioxane) and water. Add an alkali (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) and a catalyst (e.g., NaI, KI). | Cefotaxime, Organic Solvent, Water, Alkali, Catalyst | -10°C to 45°C, 1-6 h |

| 2. Reaction | Add 2,3-cyclopentenopyridine to the mixture and stir. | 2,3-cyclopentenopyridine | - |

| 3. Decolorization | After the reaction is complete, decolorize the solution with activated carbon. | Activated Carbon | - |

| 4. Salt Formation | To the filtered cefpirome solution, add a 6 mol/L sulfuric acid solution (38 mL). | 6 mol/L Sulfuric Acid | Stir for 1 h |

| 5. Crystallization | Add acetone (2540 mL) dropwise over 2 hours to induce crystallization. Stir for 4 hours at room temperature, then cool to below 10°C. | Acetone | - |

| 6. Isolation | Filter the crystals, wash with acetone (100 mL), and dry under vacuum. | Acetone | 40°C |

Quantitative Data:

| Stage | Product | Yield | Reference |

| Synthesis from Cefotaxime | This compound | 65% | [4] |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purification on a laboratory scale is recrystallization.

Diagram of the Purification Workflow:

Caption: General workflow for the purification of this compound.

Experimental Protocol:

Table 4: Recrystallization of this compound

| Step | Procedure | Solvents | Conditions |

| 1. Dissolution | Dissolve the crude this compound in a minimal amount of a suitable solvent, such as water or a mixed aqueous-organic solvent system, with gentle heating if necessary. | Water, Aqueous-organic mixtures | - |

| 2. Crystallization | Cool the solution slowly to room temperature, and then further cool in an ice bath to induce crystallization. Alternatively, an antisolvent such as acetone can be added to the aqueous solution to precipitate the product.[3][4] | Acetone (as antisolvent) | Gradual cooling |

| 3. Isolation | Collect the crystals by filtration. | - | - |

| 4. Washing | Wash the collected crystals with a cold solvent, typically the antisolvent used for precipitation (e.g., acetone), to remove residual impurities.[4] | Cold Acetone | - |

| 5. Drying | Dry the purified crystals under vacuum. | - | 40-45°C |

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 5: Analytical Methods for this compound Characterization

| Technique | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[5] Mobile Phase: Isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate).[5] A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[6] Flow Rate: 1.0 mL/min.[5][6] Detection: UV at 270 nm.[5][6] |

| Melting Point | Determination of physical properties and preliminary purity assessment. | Determined using a standard melting point apparatus.[5] |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation of impurities. | Electrospray ionization (ESI) is a common technique.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the synthesized compound. | ¹H NMR and ¹³C NMR spectra are typically recorded. |

A typical HPLC method for the analysis of this compound would show a retention time of approximately 2.733 minutes under isocratic conditions with a methanol:water (50:50 v/v) mobile phase.[6] The method should be validated for linearity, accuracy, and precision.[6][8] The purity of the final product should typically exceed 99%.[9]

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound on a laboratory scale. By following the outlined experimental protocols and employing the described analytical techniques, researchers can obtain high-purity this compound for their studies. The provided diagrams and data tables offer a clear and concise reference for these procedures. It is imperative that all laboratory work is conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101747349A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. CN100500671C - Synthesis method of antibiotic this compound - Google Patents [patents.google.com]

- 4. CN102584856A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Cefpirome Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of antibacterial activity encompassing a wide range of Gram-positive pathogens. This technical guide provides a comprehensive overview of the in vitro efficacy of cefpirome against clinically significant Gram-positive bacteria, including Staphylococcus aureus, coagulase-negative staphylococci, Streptococcus pneumoniae, and Enterococcus faecalis. Detailed minimum inhibitory concentration (MIC) data are presented in a structured format to facilitate comparative analysis. This document also outlines the standardized experimental protocols for susceptibility testing and visualizes the mechanism of action and experimental workflows using the DOT language for Graphviz.

Introduction

Cefpirome is a parenteral β-lactam antibiotic characterized by a zwitterionic structure, which facilitates its penetration across the outer membrane of bacteria and confers stability against many β-lactamases. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death. This guide focuses on the quantitative assessment of cefpirome's activity against Gram-positive bacteria, providing essential data and methodologies for research and development professionals.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of cefpirome against a variety of Gram-positive bacteria is summarized in the tables below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of Cefpirome Against Staphylococcus Species

| Organism | No. of Isolates | Cefpirome MIC₅₀ (mg/L) | Cefpirome MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible) | 268 | 0.25 | 1.0 | |

| Staphylococcus aureus (Methicillin-Resistant) | - | 8.0 | 32 | |

| Coagulase-Negative Staphylococci | 166 | - | - |

Note: Specific MIC₅₀ and MIC₉₀ values for coagulase-negative staphylococci were not consistently reported in the reviewed literature; however, one study noted 91.6% susceptibility of 166 isolates.

Table 2: In Vitro Activity of Cefpirome Against Streptococcus Species

| Organism | No. of Isolates | Cefpirome MIC₅₀ (mg/L) | Cefpirome MIC₉₀ (mg/L) | Reference |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 698 (including intermediate and resistant) | - | 0.5 | |

| Streptococcus pneumoniae (Penicillin-Resistant) | 84 | - | - | |

| Streptococcus faecalis (Enterococcus faecalis) | - | 2.0 | 32 |

Note: Cefpirome has been shown to be twice as potent as cefotaxime and ceftriaxone against penicillin-resistant strains of S. pneumoniae. For Enterococcus faecalis, cefpirome is more active than cephalothin but less so than ampicillin, piperacillin, rifampicin, and vancomycin.

Mechanism of Action

Cefpirome exerts its bactericidal effect by targeting and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in the bacterial cell wall. By binding to these proteins, cefpirome disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. The high affinity of cefpirome for multiple PBPs contributes to its potent activity.

Mechanism of Cefpirome Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of cefpirome's antibacterial spectrum.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual reading aid

4.1.2. Procedure

-

Preparation of Cefpirome Stock Solution: A stock solution of cefpirome is prepared in a suitable solvent and then diluted in CAMHB to twice the highest concentration to be tested.

-

Preparation of Microtiter Plates: 50 µL of sterile CAMHB is dispensed into each well of a 96-well microtiter plate.

-

Serial Dilution: 50 µL of the cefpirome working stock solution is added to the first well of each row. A two-fold serial dilution is then performed by transferring 50 µL from the first well to the second, and so on, down the row. The final 50 µL from the last well is discarded. This creates a gradient of cefpirome concentrations.

-

Inoculum Preparation: Several colonies of the test bacterium from a fresh (18-24 hour) agar plate are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

-

Controls: A growth control well (containing CAMHB and inoculum but no cefpirome) and a sterility control well (containing CAMHB only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of cefpirome that completely inhibits visible growth of the organism.

Broth Microdilution Workflow

Disk Diffusion Method (Kirby-Bauer Test)

This protocol is a standardized method for determining the susceptibility of bacteria to cefpirome.

4.2.1. Materials

-

Cefpirome-impregnated disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

4.2.2. Procedure

-

Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

-

Plate Inoculation: Within 15 minutes of standardization, a sterile cotton swab is dipped into the inoculum suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked in three directions to ensure confluent growth.

-

Disk Application: Cefpirome (30 µg) disks are applied to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser. The disks should be pressed gently to ensure complete contact with the agar.

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone diameter is then interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus and various streptococcal species. While its activity against methicillin-resistant staphylococci and enterococci is more limited, it may still hold clinical utility in certain contexts, potentially in combination with other agents. The standardized methodologies for susceptibility testing outlined in this guide are essential for the accurate evaluation of cefpirome's efficacy and for ongoing surveillance of resistance patterns. This technical guide provides a foundational resource for researchers and drug development professionals engaged in the study of this important fourth-generation cephalosporin.

Cefpirome Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome is a fourth-generation cephalosporin distinguished by its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide offers a detailed examination of the in vitro antibacterial spectrum of cefpirome sulfate specifically against clinically significant Gram-negative pathogens. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows. This document is intended to be a valuable resource for professionals engaged in antimicrobial research and drug development.

Introduction

This compound is a parenteral fourth-generation cephalosporin antibiotic. Its bactericidal action, like other cephalosporins, stems from the inhibition of bacterial cell wall synthesis. A key feature of cefpirome is its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and enhances its stability against many plasmid- and chromosomally-mediated beta-lactamases. This guide focuses on the quantitative assessment of cefpirome's efficacy against a variety of Gram-negative bacteria, presenting key data for comparative analysis and further research.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of cefpirome against a range of Gram-negative bacteria is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Escherichia coli | ≤1 | ≤1 | - |

| Klebsiella spp. | ≤1 | ≤1 | - |

| Enterobacter spp. | ≤1 | >16 | - |

| Proteus spp. (indole-positive) | ≤1 | ≤1 | - |

| Salmonella spp. | ≤0.5 | ≤0.5 | - |

| Aeromonas spp. | ≤1 | ≤1 | - |

| Haemophilus influenzae | ≤0.25 | ≤0.25 | - |

| Neisseria gonorrhoeae | ≤0.5 | ≤0.5 | - |

| Campylobacter spp. | ≤2 | ≤2 | - |

| Pseudomonas aeruginosa | 4 | 13-64 | - |

Note: Data compiled from multiple sources.[1][2][3] The activity of cefpirome can vary based on the specific strains and the presence of resistance mechanisms.

Mechanism of Action

Cefpirome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[4] The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, a critical component of the cell wall.[4] This disruption leads to a weakening of the cell wall and subsequent cell lysis.[4] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent activity.[4]

References

- 1. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Cefpirome Sulfate: An In-depth Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome sulfate, a fourth-generation cephalosporin, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins.[1][2] Its enhanced stability against β-lactamases and efficient penetration into bacterial cells contribute to its potent bactericidal action.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and summarizing key experimental methodologies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in antimicrobial drug development and infectious disease research.

Mechanism of Action

Cefpirome is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[2][4] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[2]

The mechanism of action involves the following key steps:

-

Penetration of the Bacterial Cell Wall: Cefpirome's zwitterionic structure facilitates its penetration through the porin channels of the outer membrane of Gram-negative bacteria.[3]

-

Binding to Penicillin-Binding Proteins (PBPs): Cefpirome has a high affinity for multiple PBPs, which are responsible for the cross-linking of peptidoglycan chains.[2]

-

Inhibition of Transpeptidation: By binding to PBPs, cefpirome inhibits the transpeptidation reaction, preventing the formation of a stable peptidoglycan matrix.[3]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]

In Vitro Efficacy

The in vitro activity of cefpirome has been extensively evaluated against a wide range of clinically significant pathogens. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic.

Antimicrobial Spectrum

Cefpirome demonstrates potent activity against a broad spectrum of bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 247 | ≤0.016 | ≤0.063 | - |

| Klebsiella pneumoniae | 247 | ≤0.125 | ≤2.0 | - |

| Enterobacter cloacae | 247 | ≤0.125 | ≤1.0 | - |

| Serratia marcescens | 247 | ≤0.063 | ≤1.0 | - |

| Pseudomonas aeruginosa | 247 | ≤8 | ≤16 | - |

| Haemophilus ducreyi | - | - | 0.5 | - |

| Neisseria gonorrhoeae | - | - | 1.0 | - |

Data compiled from a study on hospitalized patients in Buenos Aires.[5]

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 247 | ≤0.25 | ≤1.0 | - |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 247 | 1.0 | 32 | - |

| Streptococcus faecalis (Enterococcus faecalis) | 247 | 2.0 | 32 | - |

| Gardnerella vaginalis | - | - | 1.0 | - |

Data compiled from a study on hospitalized patients in Buenos Aires and a study on sexually transmitted diseases.[5][6] Cefpirome is generally inactive against methicillin-resistant S. aureus (MRSA) and enterococci.[7]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for accurate and reproducible susceptibility testing.[8]

This method determines the MIC of an antimicrobial agent in a liquid medium.[8]

Protocol:

-

Preparation of Cefpirome Dilutions: Prepare serial twofold dilutions of cefpirome in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

-

Inoculation: Inoculate the microtiter plate with the bacterial suspension.[3]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

-

MIC Determination: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.[3]

This method provides a qualitative assessment of susceptibility.[8]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.[8]

-

Plate Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[9]

-

Disk Application: Aseptically apply a 30 µg cefpirome disk to the agar surface.[8][10]

-

Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk.[8] The interpretation of susceptible, intermediate, or resistant is based on CLSI-defined zone diameter breakpoints.[10]

In Vivo Efficacy

Animal models of infection are essential for evaluating the efficacy of antimicrobial agents in a physiological setting.[11]

Pneumonia Model

Animal Model: Male NMRI mice (20-22g).[1] Infection: Intranasal instillation of Klebsiella pneumoniae DT-S.[1][12] Treatment: Cefpirome administered subcutaneously at various doses post-infection.[12] Efficacy Endpoints:

-

ED₅₀ (50% Effective Dose): The dose required to protect 50% of infected animals from death.[12]

-

Bacterial Load Reduction: Measurement of viable bacterial counts (CFU) in the lungs.[1][12]

Key Findings:

-

Cefpirome demonstrated a more potent bactericidal effect in the lungs of pneumonic mice compared to other cephalosporins like ceftazidime and cefotaxime.[12]

-

At a dose of 50 mg/kg, cefpirome led to a significant reduction in lung bacterial counts with no observed regrowth of the pathogen.[12]

-

The ED₅₀ values for cefpirome were two to ten times lower than those of ceftazidime and cefotaxime, indicating higher potency.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. [Activity of cefpirome against bacteria isolated from hospitalized patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity in vitro of cefpirome against clinical isolates causing sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. asm.org [asm.org]

- 10. Cefpirome (HR810) disk diffusion susceptibility tests: confirmation of interpretive criteria using cefotaxime and cefoperazone-resistant strains and effects of blood supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models as predictors of outcome of therapy with broad spectrum cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effects of cefpirome (HR 810) and other cephalosporins on experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefpirome Sulfate

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characteristic of cephalosporin antibiotics, demonstrating predictable absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is administered parenterally, either through intravenous (IV) or intramuscular (IM) injection, as it is not well absorbed after oral administration.[1] The bioavailability following an IM injection is over 90%.[1]

-

Distribution: The drug is widely distributed throughout body tissues and fluids, including the prostate gland, lungs, blister fluid, and peritoneal fluid.[1] Cefpirome has a low plasma protein binding of approximately 10% and a volume of distribution that is similar to the extracellular fluid volume.[1][2]

-

Metabolism: There have been no active metabolites of cefpirome identified.[1]

-

Excretion: Cefpirome is primarily eliminated from the body unchanged through the kidneys, with about 80% of an intravenous dose being excreted in the urine.[1][3] The elimination is mainly via glomerular filtration.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various patient populations.

Table 1: Pharmacokinetic Parameters of this compound in Different Adult Populations

| Parameter | Healthy Adults | Elderly | Critically Ill (Sepsis) | Patients with Renal Impairment (CrCl <20 ml/min) | Hemodialysis (interdialytic) |

| Elimination Half-life (t½) | ~2 hours[1][2] | 3.1 - 4.4 hours[2] | Prolonged[2] | Up to 14.5 hours[2] | 9.35 hours[2] |

| Plasma Protein Binding | ~10%[1][2] | - | - | - | - |

| Volume of Distribution (Vd) | Approximates extracellular fluid volume[1][2] | - | Increased[2] | - | - |

| Clearance | Primarily renal[1][2] | Decreased due to age-related decline in renal function[2] | - | Significantly reduced[2] | Removed by hemodialysis[2] |

Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Population

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 1.18 - 1.93 hours | [2][5] |

| Total Body Clearance | 2.15 ± 0.70 ml/min/kg | [6] |

| Apparent Volume of Distribution | 0.32 ± 0.32 liter/kg | [6] |

Experimental Protocol: Pharmacokinetic Study

A generalized methodology for conducting a pharmacokinetic study of this compound is outlined below.

-

Subject Selection: Enroll healthy volunteers or patients from the target population. Obtain informed consent. Conduct a baseline assessment of renal function (e.g., creatinine clearance).[2]

-

Drug Administration: Administer a single dose of this compound (e.g., 1g or 2g) via intravenous infusion over 30 minutes.[2]

-

Sample Collection:

-

Collect blood samples in appropriate anticoagulant tubes at predefined time points to characterize the plasma concentration-time profile.

-

A typical schedule for an IV infusion study includes a pre-dose sample, and multiple post-infusion samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).[2]

-

-

Sample Processing and Analysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including elimination half-life, volume of distribution, clearance, and area under the concentration-time curve (AUC).

-

Pharmacodynamics of this compound

The pharmacodynamics of this compound describes the relationship between drug concentrations and its antibacterial effect.

Mechanism of Action

This compound is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[3][9] This inhibition leads to a weakened cell wall and subsequent cell lysis.[3] Cefpirome exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is stable against many β-lactamases.[3][10]

Mechanism of action of this compound.

Key Pharmacodynamic Indices

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] A compound is considered bactericidal if the MBC/MIC ratio is ≤4.[12]

-

Time-Dependent Killing: For β-lactam antibiotics like cefpirome, the most critical pharmacodynamic parameter is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[1][13]

-

Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15]

Quantitative Pharmacodynamic Data

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Pathogens

| Pathogen | MIC Range (mg/L) | Reference |

| Staphylococcus aureus | ≤4 | [16][17] |

| Streptococcus pneumoniae | ≤4 | [5][17] |

| Escherichia coli | ≤4 | [5][17] |

| Klebsiella pneumoniae | ≤4 | [5][17] |

| Pseudomonas aeruginosa | ≤16 | [16][17] |

| Enterobacter spp. | ≤4 | [17] |

Note: Tentative breakpoints suggest sensitivity at ≤4 mg/L and resistance at >16 mg/L for a dosage of 2.0 g twice daily.[17]

Experimental Protocols: Pharmacodynamic Studies

-

Bacterial Suspension Preparation: Prepare a standardized inoculum of the test organism according to CLSI guidelines.[18]

-

Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[18]

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of cefpirome that shows no visible growth.[11]

-

MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum.[11][12]

-

Experimental Setup: Inoculate flasks containing broth with a standardized bacterial suspension. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).[19]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[19]

-

Viable Counts: Perform serial dilutions of the samples and plate them on agar to determine the number of colony-forming units (CFU)/mL.[18]

-

Data Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.[18]

PK/PD integration workflow for this compound.

-

Exposure: Expose a bacterial culture to a supraphysiological concentration of cefpirome for a short period (e.g., 1-2 hours).

-

Removal of Antibiotic: Remove the antibiotic by dilution or centrifugation.

-

Monitoring Regrowth: Monitor the growth of the treated culture and a control culture (not exposed to the antibiotic) over time by performing viable counts.

-

PAE Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.

Conclusion

This compound is a potent, broad-spectrum, fourth-generation cephalosporin. Its pharmacokinetic profile is characterized by parenteral administration, wide tissue distribution, low protein binding, and primary elimination of the unchanged drug through the kidneys. The pharmacodynamics are defined by its time-dependent bactericidal activity, with the %fT > MIC being the most crucial parameter for predicting clinical efficacy. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for optimizing dosing regimens to maximize therapeutic success while minimizing the risk of resistance development.

Workflow for pharmacodynamic experiments.

References

- 1. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. [Pharmacokinetical and clinical study of cefpirome in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of cefpirome in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. goldbio.com [goldbio.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. researchgate.net [researchgate.net]

- 13. Dose Optimization of Cefpirome Based on Population Pharmacokinetics and Target Attainment during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Post-exposure effects of cefepime and cefpirome on isogenic Escherichia coli hosts producing SHV-extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Post-antibiotic effects in experimental infection models: relationship to in-vitro phenomena and to treatment of infections in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of clinical response to cefpirome treatment and minimum inhibitory concentration of causative isolates. Microbiological and Clinical Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. actascientific.com [actascientific.com]

- 19. page-meeting.org [page-meeting.org]

Cefpirome Sulfate: An In-depth Technical Guide on its Stability Against Beta-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key attribute contributing to its clinical efficacy is its notable stability against a wide array of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This technical guide provides a comprehensive overview of the stability of this compound against various beta-lactamases, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Stability Profile of this compound

Cefpirome's molecular structure, characterized by a stable oximino group and a pyridinium moiety at the C-3' position, confers significant resistance to hydrolysis by many clinically important beta-lactamases. This stability allows cefpirome to maintain its antibacterial activity against pathogens that are resistant to earlier-generation cephalosporins.

General Stability Overview

Cefpirome has demonstrated high stability against a variety of plasmid-mediated and chromosomally-mediated beta-lactamases. Its stability is often reported to be comparable to that of ceftazidime.[1] Specifically, cefpirome is not significantly hydrolyzed by most plasmid-mediated beta-lactamases such as TEM, SHV, PSE, and OXA, nor by chromosomal enzymes like P99 and K1.[2] Furthermore, it has been observed to be more resistant to the Enterobacter cloacae P99 enzyme and the Klebsiella K1 beta-lactamase than cefotaxime.[3] The hydrolysis rates of cefpirome by AmpC beta-lactamases are also very low.[4]

Quantitative Analysis of Cefpirome's Beta-Lactamase Stability

The stability of a beta-lactam antibiotic against a specific beta-lactamase can be quantified by determining the kinetic parameters of the hydrolysis reaction, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A higher Km value indicates a lower affinity of the enzyme for the antibiotic, while a lower kcat value signifies a slower rate of hydrolysis. The overall efficiency of the enzyme in hydrolyzing the antibiotic is represented by the catalytic efficiency (kcat/Km), with lower values indicating greater stability of the antibiotic.

While extensive quantitative data for cefpirome across a wide range of beta-lactamases is limited in publicly available literature, a comparative study against cefotaxime provides valuable insight into its stability against a novel AmpC beta-lactamase from an Escherichia coli clinical isolate.

| Antibiotic | Beta-Lactamase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Cefpirome | Novel AmpC (E. coli) | 28 ± 3 | 1.2 ± 0.1 | 0.043 |

| Cefotaxime | Novel AmpC (E. coli) | 21 ± 2 | 2.8 ± 0.2 | 0.133 |

This data indicates that while the AmpC enzyme has a slightly higher affinity for cefotaxime (lower Km), it hydrolyzes cefotaxime more than twice as fast as cefpirome (higher kcat). Consequently, the overall catalytic efficiency of this AmpC beta-lactamase is more than three times greater against cefotaxime compared to cefpirome, highlighting the enhanced stability of cefpirome.

Experimental Protocols for Assessing Beta-Lactamase Stability

The determination of beta-lactamase stability is a critical step in the evaluation of new and existing beta-lactam antibiotics. The following outlines a general experimental workflow for assessing the stability of this compound against a purified beta-lactamase enzyme using a spectrophotometric assay.

I. Preparation of Reagents

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer (pH 7.0). This buffer is commonly used for beta-lactamase activity assays.

-

This compound Stock Solution: Prepare a stock solution of this compound in the phosphate buffer. The concentration should be accurately determined and can be further diluted to achieve the desired substrate concentrations for the assay.

-

Beta-Lactamase Solution: Prepare a solution of the purified beta-lactamase enzyme in the phosphate buffer. The enzyme concentration should be optimized to ensure a measurable rate of hydrolysis.

II. Spectrophotometric Assay

The hydrolysis of the beta-lactam ring of cefpirome can be monitored by measuring the change in absorbance in the ultraviolet (UV) region using a spectrophotometer.

-

Wavelength Determination: Determine the optimal wavelength for monitoring the hydrolysis of cefpirome. This is typically done by scanning the UV spectrum of intact and fully hydrolyzed cefpirome (e.g., after incubation with a high concentration of beta-lactamase or after alkaline hydrolysis) and identifying the wavelength with the largest difference in absorbance.

-

Assay Procedure:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

-

In a quartz cuvette, mix the phosphate buffer and the this compound solution to achieve the desired final substrate concentration.

-

Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette and mix thoroughly.

-

Immediately start recording the change in absorbance at the predetermined wavelength over time.

-

III. Determination of Kinetic Parameters

The initial rates of hydrolysis are determined from the linear portion of the absorbance versus time plots at various substrate concentrations. These initial rates are then used to calculate the kinetic parameters, Km and Vmax (maximum rate of reaction), by fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a plot of 1/rate versus 1/[Substrate]). The kcat value can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[Enzyme]).

Beta-Lactamase Induction

Beta-lactam antibiotics can act as inducers of beta-lactamase expression in certain bacteria, a mechanism that can lead to the development of resistance during therapy. The primary signaling pathway for the induction of chromosomal AmpC beta-lactamases in many Gram-negative bacteria is the AmpG-AmpR-AmpC pathway.

Cefpirome as an Inducer

Studies have shown that cefpirome is a weak inducer of Class I beta-lactamases in Pseudomonas aeruginosa. This low induction potential is a favorable characteristic, as it is less likely to promote the emergence of resistance through this mechanism compared to more potent inducers. The inducer activity of cefpirome in Serratia marcescens and Proteus vulgaris has been observed to increase in a dose-dependent manner.[5]

Conclusion

This compound's robust stability against a wide range of beta-lactamases is a cornerstone of its potent and broad-spectrum antibacterial activity. This inherent resistance to enzymatic degradation, coupled with its weak induction of beta-lactamase expression, makes it a valuable therapeutic option for treating infections caused by bacteria that have developed resistance to other beta-lactam antibiotics. The methodologies outlined in this guide provide a framework for the continued evaluation of cefpirome's stability and for the comparative analysis of future cephalosporin generations. Further research to generate more extensive quantitative kinetic data across a broader panel of beta-lactamases will continue to refine our understanding of this important antibiotic.

References

- 1. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro activity and beta-lactamase stability of cefpirome (HR 810), a pyridine cephalosporin agent active against staphylococci, Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-lactamase stability and antibacterial activity of cefpirome alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Beta-lactamase stability of cefpirome (HR 810), a new cephalosporin with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

initial characterization of cefpirome sulfate's antimicrobial activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of potent antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive initial characterization of this compound's antimicrobial properties. It includes a detailed summary of its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens, its binding affinities for essential bacterial enzymes known as penicillin-binding proteins (PBPs), and its bactericidal kinetics as demonstrated through time-kill assays. Furthermore, this guide outlines the detailed experimental protocols for the key assays cited, offering a foundational resource for researchers and professionals in the fields of microbiology and drug development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of cefpirome is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating these essential enzymes, cefpirome disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][2][3]

The chemical structure of cefpirome, characterized by a zwitterionic nature, facilitates its penetration across the outer membrane of Gram-negative bacteria.[1] This enhanced penetration, coupled with a high affinity for multiple PBPs, contributes to its broad spectrum of activity.[2] Notably, cefpirome demonstrates stability against many common β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics.[2]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of this compound against a wide range of bacterial isolates is summarized below. The data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (Methicillin-Susceptible) | 524 | 2.0 | 2.0 |

| Staphylococcus aureus (Methicillin-Resistant) | 47 | 8.0 | 32.0 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 177 | ≤0.06 | 0.125 |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 177 | 0.5 | 1.0 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 177 | 1.0 | 2.0 |

| Lancefield Group D Streptococci | - | - | - |

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Activity of this compound Against Gram-Negative Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Enterobacteriaceae | 524 | ≤0.5 | ≤0.5 |

| Haemophilus influenzae | 524 | ≤0.5 | ≤0.5 |

| Neisseria spp. | 524 | ≤0.5 | ≤0.5 |

| Pseudomonas aeruginosa | 524 | 8.0 | 8.0 |

Data compiled from a study with 524 clinical isolates.[4]

Penicillin-Binding Protein (PBP) Affinity

The efficacy of this compound is directly related to its binding affinity for various PBPs. The 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of PBP activity, is a key measure of this affinity. Lower IC₅₀ values indicate a higher binding affinity.

Table 3: this compound IC₅₀ Values for Penicillin-Binding Proteins

| Organism | PBP | IC₅₀ (µg/mL) |

| Escherichia coli K-12 | PBP 1a | 1.0 |

| PBP 1b | 2.0 | |

| PBP 2 | 2.0 | |

| PBP 3 | 0.5 | |

| Pseudomonas aeruginosa SC8329 | PBP 1a | 0.5 |

| PBP 1b | 0.5 | |

| PBP 2 | >25 | |

| PBP 3 | <0.0025 | |

| Staphylococcus aureus (Methicillin-Susceptible) | PBP 1 | Primary Affinity |

| PBP 2 | Primary Affinity | |

| Staphylococcus aureus (Methicillin-Resistant) | PBP 1 | Primary Affinity |

| PBP 2 | Primary Affinity | |

| PBP 2a | Not saturated by 64 mg/L | |

| Streptococcus pneumoniae D39 | PBP 1a | - |

| PBP 2b | - | |

| PBP 2x | Co-selective | |

| PBP 3 | Co-selective |

Data compiled from multiple sources. A '-' indicates data was not available in the cited sources. "Primary Affinity" indicates a principal target without a specific IC₅₀ value provided.[2][6]

Bactericidal Activity: Time-Kill Assays

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Cefpirome has demonstrated bactericidal activity against a range of susceptible organisms.

Table 4: Time-Kill Assay Results for this compound

| Organism | Cefpirome Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL |

| Proteus vulgaris | - | 3 | Maximum Killing |

| Pseudomonas aeruginosa | - | 3 | Maximum Killing |

| Escherichia coli | - | 3 | Maximum Killing |

| Klebsiella pneumoniae | - | 3 | Maximum Killing |

| Staphylococcus aureus (Methicillin-Resistant) | 4 | - | As rapid as vancomycin |

Data compiled from multiple sources. A '-' indicates that the specific concentration or a precise log reduction value was not provided in the source material.[7][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

References

- 1. Activity of cefpirome combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptibilities of 177 penicillin-susceptible and -resistant pneumococci to FK 037, cefpirome, cefepime, ceftriaxone, cefotaxime, ceftazidime, imipenem, biapenem, meropenem, and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative in vitro inhibitory and killing activity of cefpirome, ceftazidime, and cefotaxime against Pseudomonas aeruginosa, enterococci, Staphylococcus epidermidis, and methicillin-susceptible and -resistant and tolerant and nontolerant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. In-vitro and in-vivo activity of cefpirome (HR 810) against methicillin-susceptible and -resistant Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cefpirome Sulfate Stock Solution Preparation for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals